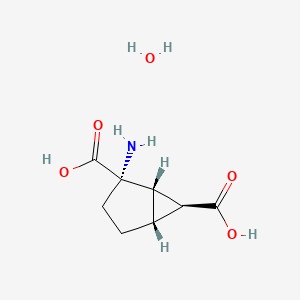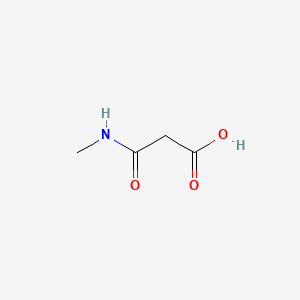
3-(甲基氨基)-3-氧代丙酸
描述
3-(Methylamino)-3-oxopropanoic acid is a non-proteinogenic amino acid produced by cyanobacteria. It has been implicated in several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS). This compound is known for its potential neurotoxic effects and has been a subject of extensive research due to its environmental and health implications .
科学研究应用
3-(Methylamino)-3-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying amino acid metabolism and neurotoxicity.
Medicine: Research focuses on its role in neurodegenerative diseases and potential therapeutic interventions.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
作用机制
Target of Action
3-(Methylamino)-3-oxopropanoic acid, also known as β-N-methylamino-L-alanine (BMAA), is a non-proteinogenic amino acid produced by cyanobacteria . BMAA is a neurotoxin and its potential role in various neurodegenerative disorders is the subject of scientific research . The primary targets of BMAA are the neurons in the brain .
Mode of Action
The mode of action of BMAA involves several mechanisms. One of the proposed mechanisms is excitotoxicity, which is the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters . Another proposed mechanism is protein misincorporation with subsequent misfolding . BMAA can also associate with enzymes and transporters leading to inhibition of function .
Biochemical Pathways
The possible biosynthetic route for BMAA production in Cyanobacteria is via the methylation of 2,3-diaminopropanoic acid (2,3-DAP). Amino acid methylation in Cyanobacteria commonly occurs through the activity of S-adenosylmethionine . The affected pathways and their downstream effects are still under investigation.
Pharmacokinetics
The pharmacokinetics of BMAA involves its distribution, metabolism, and excretion. After administration, BMAA is cleared from plasma in a rapid distribution phase followed by a slower elimination phase . The blood-brain barrier permeability of BMAA is low, limiting its uptake into the brain . Once in the brain, bmaa is trapped in proteins, forming a reservoir for slow release over time .
Result of Action
The result of BMAA’s action is the potential development of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) . The formation of protein aggregates, oxidative stress, and/or excitotoxicity, which are mechanisms involved in the etiology of ALS, are postulated to be the result of chronic exposure to BMAA .
Action Environment
The action of BMAA is influenced by environmental factors. Climate change and eutrophication significantly increase the frequency and intensity of cyanobacterial bloom in water bodies . This leads to an increase in the production of BMAA. Furthermore, BMAA shows strong biomagnification behavior, increasing in concentration as it moves up the food chain .
生化分析
Biochemical Properties
3-(Methylamino)-3-oxopropanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in amino acid metabolism, such as alanine transaminase and aspartate transaminase . These interactions are crucial for the compound’s role in metabolic pathways, influencing the conversion of amino acids and the production of key metabolites.
Cellular Effects
The effects of 3-(Methylamino)-3-oxopropanoic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of genes involved in neurodegenerative diseases . Additionally, it can disrupt cellular differentiation and neurite outgrowth, particularly in neural stem cells .
Molecular Mechanism
At the molecular level, 3-(Methylamino)-3-oxopropanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain enzymes involved in neurotransmitter synthesis . This inhibition can result in altered neurotransmitter levels and subsequent changes in neuronal function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Methylamino)-3-oxopropanoic acid can change over time. The compound’s stability and degradation are important factors to consider. Long-term exposure to this compound has been associated with the formation of protein aggregates and oxidative stress . These effects can lead to long-term changes in cellular function, including neurodegeneration and cognitive deficits.
Dosage Effects in Animal Models
The effects of 3-(Methylamino)-3-oxopropanoic acid vary with different dosages in animal models. Low doses may not produce significant effects, while higher doses can lead to toxic or adverse effects. For instance, chronic exposure to high doses of this compound in zebrafish models has been linked to neurodegenerative changes . It is crucial to determine the threshold doses that result in beneficial versus harmful effects.
Metabolic Pathways
3-(Methylamino)-3-oxopropanoic acid is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as alanine transaminase and aspartate transaminase, affecting the levels of metabolites like alanine, aspartate, and glutamate . These interactions can influence metabolic flux and the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 3-(Methylamino)-3-oxopropanoic acid within cells and tissues are mediated by specific transporters and binding proteins. For example, it is transported across the blood-brain barrier by neutral amino acid transport systems . This transport is essential for its accumulation in specific tissues, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 3-(Methylamino)-3-oxopropanoic acid is critical for its activity and function. It is localized in specific cellular compartments, such as the cytoplasm and mitochondria . This localization is directed by targeting signals and post-translational modifications, ensuring that the compound reaches its intended sites of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-3-oxopropanoic acid typically involves the reaction of methylamine with a suitable precursor. One common method is the reaction of methylamine with pyruvic acid under controlled conditions to yield the desired product. The reaction is usually carried out in an aqueous medium at a temperature range of 20-30°C .
Industrial Production Methods
Industrial production of 3-(Methylamino)-3-oxopropanoic acid involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
3-(Methylamino)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: It can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as oxo acids, amino alcohols, and substituted amino acids .
相似化合物的比较
Similar Compounds
β-N-Methylamino-L-alanine (BMAA): Another non-proteinogenic amino acid with similar neurotoxic properties.
Methylamine: A simpler amine that serves as a precursor in the synthesis of 3-(Methylamino)-3-oxopropanoic acid.
Dimethylaminoquinolines: Compounds with similar amino group functionalities but different structural frameworks.
Uniqueness
3-(Methylamino)-3-oxopropanoic acid is unique due to its specific neurotoxic effects and its role in neurodegenerative diseases. Its ability to interact with multiple molecular targets and induce a range of toxic effects sets it apart from other similar compounds .
属性
IUPAC Name |
3-(methylamino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-5-3(6)2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSCABGFLRQFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194949 | |
| Record name | N-Methylmalonamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42105-98-6 | |
| Record name | N-Methylmalonamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042105986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylmalonamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylcarbamoyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLMALONAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1GQ250D2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-acetamido-3-(4-methoxyphenyl)-N-[1-(1-phenyl-5-tetrazolyl)-4-piperidinyl]propanamide](/img/structure/B1212264.png)
![9-oxo-N-(3-pyridinylmethyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxamide](/img/structure/B1212265.png)
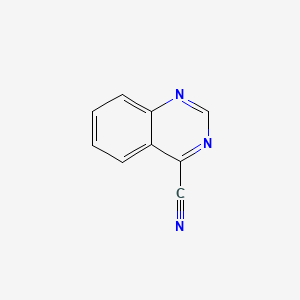

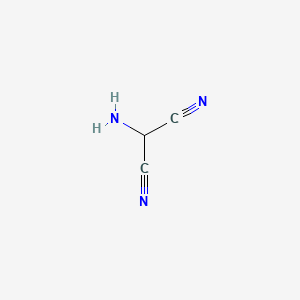

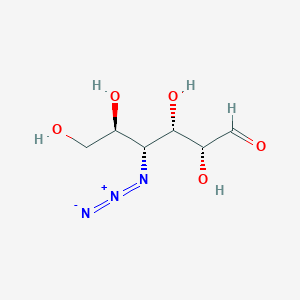
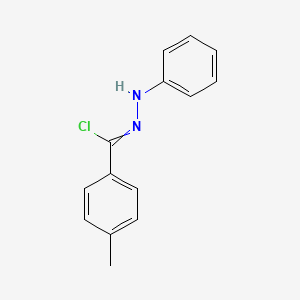
![4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-diethyl-1H-pyrazole](/img/structure/B1212276.png)


